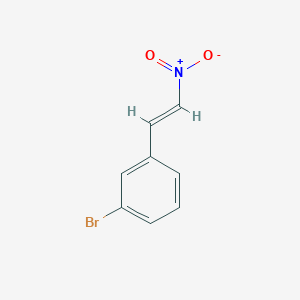

trans-3-Bromo-beta-nitrostyrene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHBBZILZXZIBO-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115665-95-7 | |

| Record name | Trans-3-bromo-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of trans-3-Bromo-beta-nitrostyrene

An In-depth Technical Guide to the Synthesis and Characterization of trans-3-Bromo-β-nitrostyrene

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of trans-3-Bromo-β-nitrostyrene, a valuable intermediate in organic and medicinal chemistry. The document delineates a robust synthetic protocol centered on the Henry nitroaldol reaction, offering insights into the mechanistic underpinnings and critical process parameters that ensure high yield and stereoselectivity. Subsequent sections are dedicated to a multi-faceted analytical approach for structural verification and purity assessment, employing spectroscopic and physical methods. This guide is intended for researchers and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this key synthetic building block.

Introduction: The Strategic Importance of Halogenated Nitrostyrenes

β-Nitrostyrenes are a class of highly versatile organic intermediates, primarily owing to the dual reactivity conferred by the nitro group and the conjugated alkene system.[1][2] These functionalities serve as precursors to a wide array of molecular scaffolds, including phenethylamines, amino alcohols, and various heterocyclic systems. The introduction of a halogen atom, such as bromine, onto the aromatic ring further enhances the synthetic utility of the nitrostyrene core. The bromine atom in trans-3-Bromo-β-nitrostyrene can act as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. Its role as a precursor in the synthesis of pharmaceuticals and other biologically active compounds underscores the need for reliable and well-documented synthetic and characterization protocols.[2] This guide provides an in-depth examination of its preparation via the Henry reaction, a classic and efficient carbon-carbon bond-forming strategy.[3][4]

Synthesis via the Henry Nitroaldol Reaction

The most direct and widely employed method for synthesizing β-nitrostyrenes is the Henry reaction, which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.[3][5] In the case of trans-3-Bromo-β-nitrostyrene, this involves the reaction of 3-bromobenzaldehyde with nitromethane. The reaction proceeds through an intermediate β-nitro alcohol, which readily dehydrates under the reaction conditions to yield the thermodynamically favored trans-nitroalkene.

Reaction Mechanism and Rationale

The Henry reaction is a reversible process, but the subsequent dehydration step drives the equilibrium toward the formation of the stable, conjugated nitrostyrene product.[3] The choice of base is critical; while strong bases like sodium hydroxide can be used, they may require careful temperature control to isolate the intermediate alcohol.[6] Weaker bases, such as primary amines or ammonium acetate, are often preferred as they effectively catalyze the initial condensation and promote the subsequent dehydration in a one-pot procedure.[5][7]

The mechanism proceeds as follows:

-

Deprotonation: The base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The carbon-centered nucleophilic nitronate attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.

-

Alkoxide Formation: This attack forms a β-nitro alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the conjugate acid of the base (or solvent) to yield a β-nitro alcohol.

-

Dehydration: Under heating or acidic/basic conditions, the alcohol is eliminated as a water molecule to form the C=C double bond, resulting in the final nitrostyrene product. The trans isomer is sterically and thermodynamically more stable and is thus the major product.

Caption: Figure 1: Mechanism of the Henry Reaction.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies.[7] Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.

Caption: Figure 2: Experimental Synthesis Workflow.

Materials & Equipment:

-

3-Bromobenzaldehyde

-

Nitromethane

-

Ammonium Acetate (catalyst)

-

Glacial Acetic Acid (solvent)

-

Ethanol (for recrystallization)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1 equivalent), nitromethane (1.5-2 equivalents), and ammonium acetate (0.5 equivalents).

-

Solvent Addition: Add glacial acetic acid to serve as the solvent (a minimal amount to ensure stirrability). Acetic acid also helps to facilitate the dehydration of the nitro-alcohol intermediate.

-

Heating: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Isolation: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-cold water while stirring. A yellow solid should precipitate.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove residual acetic acid and ammonium salts, followed by a small amount of cold ethanol.

-

Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified yellow crystals by vacuum filtration and dry them under vacuum to remove any remaining solvent.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized trans-3-Bromo-β-nitrostyrene.

Physical Properties

-

Appearance: Yellow crystalline solid.[7]

-

Melting Point: The melting point is a sharp and reliable indicator of purity. The literature value for trans-3-Bromo-β-nitrostyrene is in the range of 60-64 °C. A broad or depressed melting range suggests the presence of impurities.

Spectroscopic Analysis

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Vinylic Protons: Two doublets (δ ≈ 7.6-8.2 ppm) with a large coupling constant (J ≈ 13-16 Hz). Aromatic Protons: Multiplets in the aromatic region (δ ≈ 7.3-8.0 ppm). | The large J-coupling value for the vinylic protons is definitive proof of the trans configuration. The splitting pattern in the aromatic region corresponds to a 1,3-disubstituted benzene ring. |

| ¹³C NMR | Aromatic Carbons: 6 signals in the aromatic region (δ ≈ 120-140 ppm), including the carbon bearing the bromine (C-Br). Vinylic Carbons: 2 signals in the alkene region (δ ≈ 130-150 ppm). | Confirms the carbon skeleton of the molecule. |

| FT-IR (ATR) | ~1640 cm⁻¹ (C=C stretch, alkene)~1510-1530 cm⁻¹ (NO₂ asymmetric stretch)~1340-1350 cm⁻¹ (NO₂ symmetric stretch)~970 cm⁻¹ (trans C-H bend, alkene)~700-800 cm⁻¹ (C-Br stretch) | Provides confirmation of key functional groups: the conjugated nitroalkene system and the carbon-bromine bond. The peak around 970 cm⁻¹ is also characteristic of trans-disubstituted alkenes.[8][9] |

| Mass Spec. (EI) | Molecular Ion (M⁺): A pair of peaks at m/z ≈ 227 and 229 of nearly equal intensity. | This characteristic M⁺ and M+2 isotopic pattern is unambiguous evidence for the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes have ~1:1 natural abundance).[10][11] The molecular formula is C₈H₆BrNO₂.[12] |

Safety and Handling Precautions

Professional laboratory safety standards must be strictly adhered to when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[13]

-

Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of volatile and potentially toxic reagents and solvent vapors.[14]

-

Nitromethane Handling: Nitromethane is a highly flammable liquid and a suspected carcinogen; it can become shock-sensitive and explosive, particularly if contaminated with bases, amines, or acids.[13][15] Avoid heating under confinement. Ensure all equipment for transferring nitromethane is properly grounded to prevent static discharge.[16]

-

Product Handling: β-nitrostyrenes are known irritants and lachrymators. Avoid contact with skin and eyes.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This guide has detailed a reliable and well-characterized protocol for the synthesis of trans-3-Bromo-β-nitrostyrene. The Henry nitroaldol reaction between 3-bromobenzaldehyde and nitromethane provides a direct and efficient route to this valuable synthetic intermediate. The provided step-by-step methodology, coupled with a comprehensive analytical characterization workflow, equips researchers with the necessary tools to produce and validate this compound with high confidence in its structure and purity. The strategic placement of the bromo and nitrovinyl functionalities makes this molecule a powerful building block for the synthesis of diverse and complex target molecules in pharmaceutical and materials science research.

References

-

Lin, S. T., Lee, C. J., Chen, L. C., & Huang, K. F. (2004). Mass spectra of nitro-beta,beta-dihalostyrenes. Rapid communications in mass spectrometry : RCM, 18(9), 935–938. Available at: [Link]

-

AFD Petroleum Ltd. (n.d.). Nitromethane - Safety Data Sheet. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). beta-Nitrostyrene. PubChem Compound Database. Available at: [Link]

-

Loba Chemie. (n.d.). NITROMETHANE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

-

Penta Chemicals. (2021). Nitromethane - Safety Data Sheet. Available at: [Link]

-

University of North Carolina at Charlotte. (n.d.). Chemical Safety SOP for Nitromethane. Available at: [Link]

-

Wikipedia. (n.d.). Henry reaction. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of beta-nitrostyrene derivatives. Available at: [Link]

-

Organic Syntheses. (n.d.). Nitrostyrene. Available at: [Link]

-

Wikipedia. (n.d.). β-Nitrostyrene. Available at: [Link]

-

Khan, M. W., & Ismail, M. (2016). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 21(11), 1500. Available at: [Link]

-

NIST. (n.d.). 3,4-Dimethoxy-β-nitrostyrene. NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. (n.d.). trans-ß-Nitrostyrene. Available at: [Link]

-

SynArchive. (n.d.). Henry Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Available at: [Link]

- Niessen, W. M. A. (2001). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 212(1-3), 39-51.

-

El-Salam, H. A., & Zaki, M. (2017). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 7, 21-34. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Available at: [Link]

Sources

- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. orgsyn.org [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. TRANS-BETA-NITROSTYRENE(102-96-5) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tutorchase.com [tutorchase.com]

- 12. scbt.com [scbt.com]

- 13. safety.charlotte.edu [safety.charlotte.edu]

- 14. afdpetroleum.com [afdpetroleum.com]

- 15. lobachemie.com [lobachemie.com]

- 16. pentachemicals.eu [pentachemicals.eu]

spectroscopic data of trans-3-Bromo-beta-nitrostyrene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of trans-3-Bromo-β-nitrostyrene

Authored by a Senior Application Scientist

Introduction: The Structural Elucidation of a Versatile Synthetic Intermediate

trans-β-Nitrostyrenes are a class of organic compounds that serve as pivotal precursors in a multitude of synthetic applications, from pharmaceuticals to specialized dyes.[1][2] Their utility is derived from the compound's rich electronic landscape: an electron-donating aromatic ring conjugated with a powerful electron-withdrawing nitroalkene system. This arrangement makes them highly reactive and versatile building blocks, particularly in Michael additions and as precursors to phenethylamines.[2][3]

The precise characterization of these molecules is paramount for ensuring reaction success, purity, and the desired stereochemistry. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of molecular identity and purity.

This guide provides a comprehensive analysis of the spectroscopic data for trans-3-Bromo-β-nitrostyrene. While direct, consolidated spectral data for the meta (3-bromo) isomer is not as widely published as for its para (4-bromo) counterpart, this document will leverage established principles of spectroscopy and comparative data from closely related analogues to present a complete and predictive characterization. We will delve into the causality behind the observed and expected spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Context: The Henry Reaction

Before analyzing a compound, it is crucial to understand its synthetic origin, as this informs potential side-products and impurities. trans-3-Bromo-β-nitrostyrene is typically synthesized via the Henry reaction (also known as the nitroaldol reaction), a classic carbon-carbon bond-forming reaction.[2][4]

The reaction involves the condensation of 3-bromobenzaldehyde with nitromethane in the presence of a base (like ammonium acetate in refluxing acetic acid), followed by dehydration to yield the final nitroalkene product.[5][6]

Experimental Protocol: Synthesis of trans-3-Bromo-β-nitrostyrene

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromobenzaldehyde (1.0 eq) and nitromethane (6.9 eq).

-

Catalyst Addition: Add ammonium acetate (2.4 eq) and glacial acetic acid as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water. A yellow solid should precipitate.

-

Purification: Collect the crude product by vacuum filtration. The product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield pale yellow crystals.[4][5]

The trans isomer is the thermodynamically more stable product and is typically formed preferentially under these conditions.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is arguably the most powerful tool for confirming the trans stereochemistry of the vinyl group and determining the substitution pattern on the aromatic ring.

Analysis of Key Resonances

The spectrum is dominated by two regions: the vinyl region (downfield, ~7.5-8.5 ppm) and the aromatic region (~7.3-8.0 ppm).

-

Vinyl Protons (Hα and Hβ): These two protons appear as distinct doublets.

-

Hβ (proton adjacent to the aromatic ring): This proton is deshielded by the ring and the nitro group, appearing further downfield.

-

Hα (proton adjacent to the nitro group): This proton appears slightly upfield relative to Hβ.

-

Coupling Constant (³JHαHβ): The key diagnostic feature is the large coupling constant between these two protons, typically in the range of 13-14 Hz . This value is characteristic of a trans relationship across the double bond. A cis isomer would exhibit a smaller coupling constant (typically 8-10 Hz).[5]

-

-

Aromatic Protons: For a 3-bromo (meta) substitution, a complex four-proton pattern is expected. Based on established substituent effects:

-

H-2: This proton is ortho to the vinyl group and meta to the bromine. It often appears as a sharp singlet or a narrow triplet due to small meta couplings.

-

H-6: This proton is ortho to both the vinyl group and the bromine, leading to significant deshielding. It is expected to be a doublet of doublets or a triplet.

-

H-4: This proton is para to the vinyl group and ortho to the bromine. It will likely be a doublet of doublets.

-

H-5: This proton is meta to the vinyl group and para to the bromine. It is typically the most shielded of the aromatic protons and will appear as a triplet.

-

Data Comparison and Prediction

| Compound | Hα (ppm) | Hβ (ppm) | ³JHαHβ (Hz) | Aromatic Protons (ppm) |

| trans-β-Nitrostyrene | ~7.58 (d) | ~7.90 (d) | ~13.7 | ~7.40-7.50 (m) |

| trans-4-Bromo-β-nitrostyrene | ~7.60 (d) | ~8.01 (d) | ~13.7 | ~7.45 (d), ~7.65 (d) |

| trans-3-Bromo-β-nitrostyrene (Predicted) | ~7.6 (d) | ~8.0 (d) | ~13.7 | ~7.4 (t), ~7.6 (d), ~7.8 (d), ~8.0 (s) |

Data for analogues sourced from multiple references.[5][7]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of purified trans-3-bromo-β-nitrostyrene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16 scans.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~4 seconds.

-

-

Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information, confirming the number of unique carbon environments and offering insight into their electronic nature.

Analysis of Key Resonances

-

Vinyl Carbons: The two sp² carbons of the alkene will be present. The carbon β to the nitro group (Cβ) is typically more deshielded than Cα.

-

Aromatic Carbons: Six signals are expected. The carbon attached to the bromine (C-3) will have a characteristic chemical shift around 123 ppm. The carbon attached to the vinyl group (C-1) will be a downfield quaternary signal. The other four carbons will appear in the typical aromatic region (120-140 ppm).

Data Comparison and Prediction

| Compound | Cα (ppm) | Cβ (ppm) | Aromatic Carbons (ppm) |

| trans-β-Nitrostyrene | ~139.1 | ~130.3 | ~129.2, ~129.8, ~131.5, ~134.2 |

| trans-4-Bromo-β-nitrostyrene | ~137.9 | ~132.6 | ~129.2, ~130.4, ~132.8, ~138.9 |

| trans-3-Bromo-β-nitrostyrene (Predicted) | ~138 | ~132 | ~123 (C-Br), ~128-136 (5 other signals) |

Data for analogues sourced from spectral databases.[8][9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally useful for rapidly confirming the presence of key functional groups, particularly the nitro group.

Analysis of Key Vibrational Modes

-

NO₂ Stretches: The most prominent features in the spectrum are two very strong, sharp bands corresponding to the asymmetric and symmetric stretching of the nitro group. Due to conjugation with the aromatic system, these are found at:

-

C=C Stretch: A medium-intensity band for the alkene C=C stretch is expected around 1630-1645 cm⁻¹.[12]

-

trans-Alkene C-H Bend: A strong, characteristic out-of-plane bend for the trans-substituted C-H bonds of the alkene appears around 960-970 cm⁻¹. The presence of this band is strong evidence for the trans configuration.

-

Aromatic C-H Bends: The out-of-plane C-H bending vibrations in the fingerprint region (650-900 cm⁻¹) can indicate the substitution pattern. For meta-disubstitution, bands are typically observed around 680-725 cm⁻¹ and 750-810 cm⁻¹.

Data Table of Key Frequencies

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | ~1525 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1347 | Strong |

| Alkene (C=C) | Stretch | ~1640 | Medium |

| Alkene (=C-H) | trans Out-of-Plane Bend | ~965 | Strong |

| Aromatic (C-H) | Out-of-Plane Bends | ~680-810 | Medium-Strong |

| Aromatic (C=C) | Ring Skeletal Vibrations | ~1450-1600 | Medium |

Data compiled from general IR interpretation charts and specific data for nitrotoluenes.[10][11][12]

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information based on the molecule's fragmentation pattern under ionization.

Analysis of Expected Fragments

For trans-3-Bromo-β-nitrostyrene (Molecular Weight: ~228.04 g/mol ), the following features are expected in an Electron Ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A strong molecular ion peak should be observed. A key feature will be the isotopic pattern of bromine . Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion at m/z ~227 (for C₈H₆⁷⁹BrNO₂) and m/z ~229 (for C₈H₆⁸¹BrNO₂). This isotopic signature is a definitive indicator of a monobrominated compound.

-

Key Fragments:

-

[M - NO₂]⁺: Loss of the nitro group (46 Da) is a very common fragmentation pathway, leading to a significant peak at m/z ~181/183.

-

[M - Br]⁺: Loss of the bromine atom (79/81 Da) would result in a peak at m/z ~148.

-

[M - HBr]⁺: Loss of hydrogen bromide would give a peak at m/z ~146.

-

[C₇H₆]⁺•: A peak at m/z ~102, corresponding to a bromotropylium or related ion, is also plausible after initial fragmentation.

-

Table of Predicted m/z Values

| Ion | Formula | Predicted m/z (for ⁷⁹Br/⁸¹Br) | Notes |

| [M]⁺• | C₈H₆BrNO₂ | 227 / 229 | Molecular Ion, characteristic 1:1 isotopic pattern. |

| [M - NO₂]⁺ | C₈H₆Br | 181 / 183 | Loss of nitro group. |

| [M - Br]⁺ | C₈H₇NO₂ | 148 | Loss of bromine atom. |

| [M - HBr]⁺• | C₈H₅NO₂ | 146 | Loss of hydrogen bromide. |

Conclusion

The comprehensive spectroscopic analysis of trans-3-Bromo-β-nitrostyrene relies on the synergistic interpretation of NMR, IR, and MS data. The definitive identification hinges on observing a combination of key features:

-

¹H NMR: Two vinyl protons with a large trans coupling constant (~13.7 Hz) and a complex aromatic pattern consistent with 1,3-disubstitution.

-

IR: Two strong, characteristic absorptions for the conjugated nitro group (~1525 and ~1347 cm⁻¹) and a strong C-H bend (~965 cm⁻¹) confirming the trans geometry.

-

MS: A molecular ion exhibiting the classic 1:1 isotopic pattern for bromine at m/z ~227/229, along with predictable fragmentation patterns like the loss of NO₂.

By carefully acquiring and interpreting these spectra, researchers can confidently verify the structure, stereochemistry, and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

-

PubChem. trans-4-Bromo-beta-nitrostyrene. National Center for Biotechnology Information. [Link]

-

PubChem. beta-nitrostyrene, (E)-. National Center for Biotechnology Information. [Link]

-

He, L. et al. (2021). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Inorganic Chemistry. [Link]

-

Pal, M. et al. (2021). Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker... ResearchGate. [Link]

-

Wikipedia. β-Nitrostyrene. Wikimedia Foundation. [Link]

-

SpectraBase. trans-4-Bromo-β-nitrostyrene. John Wiley & Sons, Inc. [Link]

-

Gurudata & Stothers, J.B. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry. [Link]

-

Szmuszkovicz, J. & Pinchas, S. (1956). Ultraviolet Absorption Spectra of Nitrostyrene Derivatives. The Journal of Organic Chemistry. [Link]

-

Smith, B.C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

George, W.O. & McIntyre, P.S. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Ota, S. et al. (2021). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules. [Link]

-

Ivanov, K.L. et al. (2014). Table 3 NMR parameters (chemical shifts and J-couplings) of styrene. ResearchGate. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Reynolds, W.F., Gurudata, & Stothers, J.B. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry. [Link]

-

LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. [Link]

-

D'Souza, M.J. et al. (2011). Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. Journal of Chemical Education. [Link]

-

NIST. 3,4-Dimethoxy-β-nitrostyrene. National Institute of Standards and Technology. [Link]

-

Wade, L.G. 13.10 INTERPRETATION OF IR SPECTRA. [Link]

-

Nanalysis. (2023). Spin-Spin Coupling – Beyond Multiplicity. Nanalysis Corp. [Link]

-

Worrall, D.E. (1929). Nitrostyrene. Organic Syntheses. [Link]

-

Chemdelic. (2024). Making β-Nitrostyrene so I can be like Shulgin. YouTube. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Srilakshmi, C. et al. (2022). Synthesis of beta-nitrostyrene derivatives. ResearchGate. [Link]

-

Kumar, P. et al. (2022). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination. JACS Au. [Link]

-

Pal, M. et al. (2021). Figure S8: 13 C NMR spectra of β-nitrostyrene (1a) in CDCl3 using... ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. rsc.org [rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. trans-4-Bromo-beta-nitrostyrene | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. askthenerd.com [askthenerd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure Analysis of trans-3-Bromo-β-nitrostyrene: A Prospective Approach

Abstract

This technical guide provides a comprehensive, field-proven workflow for the complete crystal structure analysis of trans-3-Bromo-β-nitrostyrene, a compound of significant interest in medicinal chemistry and organic synthesis. To date, a publically available crystal structure for this specific derivative has not been reported. Therefore, this document serves as a detailed, prospective guide for researchers, scientists, and drug development professionals, outlining the entire process from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD), structure solution, and in-depth analysis of potential intermolecular interactions. By synthesizing established methodologies with expert insights, this guide aims to empower researchers to successfully determine and interpret the three-dimensional solid-state structure of this and similar small molecules, a critical step in understanding their physicochemical properties and biological activity.

Introduction: The Significance of Structural Elucidation

trans-3-Bromo-β-nitrostyrene belongs to the nitrostyrene class of compounds, which are versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2] The presence of the bromo- and nitro- functionalities on the styrene backbone imparts unique electronic and steric properties, making them valuable precursors for various chemical transformations.[3] The precise three-dimensional arrangement of atoms in the solid state, or its crystal structure, governs fundamental properties such as solubility, stability, bioavailability, and reactivity. Therefore, elucidating the crystal structure of trans-3-Bromo-β-nitrostyrene is paramount for rational drug design, polymorphism screening, and the development of robust synthetic protocols.

This guide presents a holistic and prospective methodology for the de novo determination of the crystal structure of trans-3-Bromo-β-nitrostyrene, leveraging the power of single-crystal X-ray diffraction (SC-XRD).

Synthesis and Crystallization: From Precursors to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. This section details a reliable synthetic route and explores various crystallization strategies.

Synthesis of trans-3-Bromo-β-nitrostyrene

The synthesis is approached via a two-step process: the preparation of the aldehyde precursor followed by a Henry reaction.

Step 1: Synthesis of 3-Bromobenzaldehyde

3-Bromobenzaldehyde can be synthesized from benzaldehyde through electrophilic aromatic substitution.[4][5][6][7][8]

-

Reaction: Benzaldehyde is treated with bromine in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent like 1,2-dichloroethane.

-

Rationale: The Lewis acid polarizes the bromine molecule, increasing its electrophilicity and facilitating the substitution at the meta position due to the deactivating, meta-directing nature of the aldehyde group.

Step 2: Henry Reaction to Yield trans-3-Bromo-β-nitrostyrene

The Henry reaction, or nitroaldol reaction, is a classic and effective method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound.[9][10]

-

Reaction: 3-Bromobenzaldehyde is reacted with nitromethane in the presence of a base catalyst.

-

Mechanism: The base deprotonates nitromethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield the β-nitro alcohol, which can then be dehydrated to form the target trans-3-Bromo-β-nitrostyrene. The trans isomer is generally the thermodynamically more stable product.

Experimental Protocol: Synthesis of trans-3-Bromo-β-nitrostyrene

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1 equivalent) and nitromethane (5 equivalents).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as imidazole (0.35 equivalents), to the mixture.

-

Reaction Conditions: The reaction can often be performed under solvent-free conditions by gently grinding the reactants or in a minimal amount of a suitable solvent. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by adding a dilute acid to neutralize the catalyst, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.

Crystallization Methodologies

Obtaining a single crystal of suitable size and quality is often the most challenging step.[2] Several techniques can be employed, and the choice of solvent is critical.

Solvent Selection: A preliminary solubility screening with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and hexane) is recommended. An ideal solvent for recrystallization will dissolve the compound when hot but have low solubility when cold.

Common Crystallization Techniques: [1][2][3][11]

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a loosely covered vial. Slow evaporation of the solvent increases the concentration, leading to crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Unveiling the Molecular Architecture

SC-XRD is the definitive technique for determining the three-dimensional structure of crystalline materials.[12][13][14]

The SC-XRD Workflow

The process involves mounting a suitable crystal, collecting diffraction data, solving the crystal structure, and refining the structural model.

Diagram of the SC-XRD Workflow

Sources

- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. bbzfrankie.wordpress.com [bbzfrankie.wordpress.com]

- 8. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 9. Henry reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. portlandpress.com [portlandpress.com]

An In-Depth Technical Guide to the Solubility and Stability of trans-3-Bromo-beta-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of trans-3-Bromo-beta-nitrostyrene, a key intermediate in various synthetic pathways. Understanding these fundamental physicochemical properties is paramount for its effective handling, storage, and application in research and development, particularly within the pharmaceutical and chemical industries. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations, empowering researchers to make informed decisions in their work.

Introduction to this compound: A Molecule of Interest

This compound (CAS No: 115665-95-7) belongs to the class of substituted nitrostyrenes, which are recognized for their utility as versatile building blocks in organic synthesis.[1] The presence of the electron-withdrawing nitro group and the bromine atom on the aromatic ring significantly influences the molecule's reactivity and its physical properties. These compounds are precursors in the synthesis of a variety of target molecules, including pharmaceuticals and other specialty chemicals.

A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its successful application. Solubility dictates the choice of appropriate solvent systems for reactions, purification, and formulation, while knowledge of its stability profile is essential for ensuring the integrity of the compound during storage and handling, as well as for identifying potential degradation pathways that could impact product purity and safety.

Solubility Profile: A Multisystem Evaluation

The solubility of an organic compound is a key parameter that governs its utility in various applications. For this compound, a systematic evaluation of its solubility in a range of common laboratory solvents is crucial for its effective use.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of several factors:

-

Polarity: The molecule possesses both polar (nitro group) and nonpolar (bromophenyl group, vinyl group) characteristics. Its solubility will be highest in solvents with a polarity that is complementary to its overall molecular polarity.

-

"Like Dissolves Like": This principle suggests that the compound will exhibit greater solubility in solvents with similar intermolecular forces. For instance, its aromatic nature suggests potential solubility in aromatic hydrocarbons.

-

Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents like alcohols.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound will influence its solubility. A higher lattice energy generally leads to lower solubility.

Qualitative Solubility Observations

Based on the general properties of the parent compound, beta-nitrostyrene, this compound is expected to be sparingly soluble in water and more soluble in common organic solvents.[2] A qualitative assessment in various solvents provides a preliminary understanding of its solubility characteristics.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | Sparingly Soluble to Moderately Soluble | The polar nitro group can interact with the hydroxyl groups of the solvents, but the nonpolar bromophenyl ring limits extensive solvation. |

| Aprotic Polar | Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | These solvents can effectively solvate both the polar and nonpolar portions of the molecule. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Soluble in Toluene and Dichloromethane, Sparingly Soluble in Hexane | The aromatic nature of toluene and the ability of dichloromethane to dissolve a wide range of organic compounds suggest good solubility. The highly nonpolar nature of hexane makes it a poorer solvent. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise solubility data, the shake-flask method is the gold standard.[3] This equilibrium-based method provides the thermodynamic solubility of the compound.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[4]

-

-

Phase Separation:

-

Allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

-

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: A schematic of the shake-flask solubility determination workflow.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and the potential for impurity formation. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[7][8]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish its intrinsic stability.[9]

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating. Nitrostyrenes can be susceptible to base-catalyzed reactions.[10]

-

Oxidative Degradation: Expose the stock solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70 °C) for an extended period.

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.[11] A control sample should be kept in the dark.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately. Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Diagram 2: Forced Degradation Study Workflow

Caption: Overview of the forced degradation experimental workflow.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: Under basic conditions, the vinyl group can be susceptible to Michael addition of hydroxide, potentially leading to the formation of a nitro alcohol, which may undergo further reactions. Acid-catalyzed hydrolysis is also possible, though likely to be slower.

-

Oxidation: The double bond is a potential site for oxidative cleavage, which could lead to the formation of 3-bromobenzaldehyde and other smaller fragments.[12]

-

Photodegradation: Aromatic nitro compounds are known to be photoreactive.[13] Irradiation with UV light could lead to isomerization from the trans to the cis isomer, as well as more complex photochemical reactions.

Diagram 3: Potential Degradation Pathways

Caption: Predicted degradation pathways for this compound.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate determination of solubility and for monitoring stability.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the method of choice for the analysis of this compound.

Typical HPLC Parameters:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape.[5][14]

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 254-320 nm).

-

Column Temperature: 25-30 °C

This method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be a simpler and faster method for concentration determination in solubility studies, provided that no interfering substances are present.[15] The molar absorptivity of this compound would first need to be determined by preparing a standard curve of absorbance versus concentration.

Recommended Handling and Storage

Based on the anticipated stability profile, the following recommendations should be followed to ensure the integrity of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. Refrigeration may be advisable for long-term storage.

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid contact with skin and eyes.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data requires experimental determination, the methodologies and principles outlined herein offer a robust approach for researchers and drug development professionals. A thorough characterization of these fundamental properties is an indispensable step in the successful application of this versatile chemical intermediate.

References

-

SIELC Technologies. (n.d.). beta-Bromo-beta-nitrostyrene. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Chapman, O. L., et al. (1966). Photochemistry of β-Methyl-β-Nitrostyrene & Its Derivatives. Journal of the American Chemical Society, 88(22), 5324-5325.

- Hossan, M. S., et al. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics, 12(1), 46-52.

- Kamlet, M. J., & Hoffsommer, J. C. (1967). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. DTIC.

- Kappe, C. O. (2017). Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. Synlett, 28(01), 119-122.

- Lee, I., et al. (2013). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. The Journal of Organic Chemistry, 78(10), 4939-4947.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7626, beta-Nitrostyrene. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitroalkene. Retrieved from [Link]

-

Yamashita, Y., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 27(15), 4804. Retrieved from [Link]

Sources

- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 2. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. beta-Bromo-beta-nitrostyrene | SIELC Technologies [sielc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. database.ich.org [database.ich.org]

- 8. ijcrt.org [ijcrt.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. youtube.com [youtube.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Separation of beta-Nitrostyrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. iosrjournals.org [iosrjournals.org]

Elucidating the Molecular Landscape of trans-3-Bromo-beta-nitrostyrene Through Theoretical Calculations

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

trans-3-Bromo-beta-nitrostyrene is a member of the β-nitrostyrene family, a class of compounds recognized for their utility as versatile synthetic intermediates and their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] The electronic and steric characteristics imparted by the bromo and nitro functional groups create a unique reactivity profile, making a detailed understanding of its molecular structure paramount for synthetic applications and rational drug design. This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to characterize the molecular structure of this compound. We will delve into the application of Density Functional Theory (DFT) to determine its optimized geometry, electronic properties, and spectroscopic signatures, offering a molecular-level understanding that complements and guides experimental investigation.

Introduction: The Scientific Imperative for Computational Analysis

In modern chemical and pharmaceutical research, a purely experimental approach to molecular characterization is often insufficient. Theoretical calculations, grounded in the principles of quantum mechanics, provide an indispensable lens to view and predict molecular behavior.[4] For a molecule like this compound (CAS: 115665-95-7, Formula: BrC₆H₄CH=CHNO₂), computational methods allow us to:

-

Determine the most stable three-dimensional structure with high precision, including bond lengths, bond angles, and dihedral angles.

-

Visualize the distribution of electrons through Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps, which are critical for predicting reactivity.[3][5]

-

Simulate spectroscopic data (IR, Raman, NMR, UV-Vis) to aid in the interpretation of experimental results and confirm structural assignments.[1][5][6]

-

Quantify the electronic effects of the substituent groups (bromo and nitro) on the conjugated styrenyl system.

This guide explains the causality behind the choice of computational protocols, ensuring a self-validating system where theoretical predictions can be logically correlated with known chemical principles and experimental observations.

The Computational Protocol: A Validated DFT Approach

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational efficiency, making it ideal for studying organic molecules of this size.[7] The following protocol outlines a robust workflow for the theoretical analysis of this compound.

Step-by-Step Computational Workflow

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software. The trans configuration of the vinyl group is explicitly defined.

-

Geometry Optimization: A full geometry optimization is performed. This is the most critical step, where the computational algorithm iteratively adjusts the positions of all atoms to find the lowest energy conformation (a stationary point on the potential energy surface).

-

Frequency Calculation: A vibrational frequency analysis is conducted on the optimized geometry. This serves two purposes:

-

It confirms that the structure is a true energy minimum (characterized by the absence of any imaginary frequencies).

-

It calculates the harmonic vibrational frequencies, which are used to predict the IR and Raman spectra.

-

-

Single-Point Energy & Population Analysis: Further calculations are performed on the optimized geometry to obtain precise electronic properties, such as atomic charges, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential.

-

Spectra Simulation: Time-Dependent DFT (TD-DFT) and Gauge-Independent Atomic Orbital (GIAO) methods are used to simulate the UV-Vis and NMR spectra, respectively.

Workflow Diagram

Caption: A standard workflow for DFT calculations on a target molecule.

Choice of Method and Basis Set: The Rationale

-

Functional (Method): The B3LYP hybrid functional is selected. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing a reliable description of the electronic structure for a wide range of organic molecules. Alternatively, the M06-2X functional is also an excellent choice, particularly for systems involving non-covalent interactions.[2][8][9]

-

Basis Set: The 6-311++G(d,p) basis set is employed. This choice is deliberate:

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and regions of space far from the nuclei, which is important for the electronegative oxygen and bromine atoms.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow the atomic orbitals to change shape, which is essential for accurately modeling chemical bonds and bond angles.

-

Results and Discussion: A Molecular Portrait

Optimized Molecular Geometry

The geometry optimization reveals that the this compound molecule is nearly planar. This planarity maximizes the π-conjugation across the phenyl ring, the vinyl bridge, and the nitro group, which is a key factor contributing to its electronic properties and stability.

Caption: Connectivity diagram of this compound.

Table 1: Selected Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (vinyl) | ~1.34 Å |

| C-N (vinyl) | ~1.46 Å | |

| N-O (avg) | ~1.23 Å | |

| C-Br | ~1.90 Å | |

| Bond Angle | C-C-N (vinyl) | ~125° |

| O-N-O | ~124° | |

| Dihedral Angle | C-C-C=C | ~180° (trans) |

Note: These are typical values expected from DFT calculations at the specified level of theory.

Electronic Properties: Understanding Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: The highest occupied molecular orbital is primarily localized over the phenyl ring and the C=C double bond, indicating these are the most probable sites for electrophilic attack.

-

LUMO: The lowest unoccupied molecular orbital is predominantly centered on the nitro group and the β-carbon of the vinyl group. This signifies that the β-carbon is highly electrophilic and susceptible to nucleophilic attack, which is the cornerstone of the reactivity of nitrostyrenes in reactions like Michael additions.[7]

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Table 2: Calculated Electronic Properties

| Property | Calculated Value (eV) | Implication |

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -3.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 3.5 eV | High Reactivity |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

-

Red Regions (Negative Potential): These are found around the oxygen atoms of the nitro group, indicating the highest electron density and the most likely sites for interacting with electrophiles.

-

Blue Regions (Positive Potential): A significant positive potential is localized on the β-carbon of the vinyl group, confirming its strong electrophilic character. This is a direct consequence of the powerful electron-withdrawing effect of the conjugated nitro group.

This calculated electronic structure authoritatively explains why β-nitrostyrenes are excellent Michael acceptors.[6][7]

Vibrational and Spectroscopic Analysis

Theoretical calculations provide predicted spectra that are invaluable for interpreting experimental data.

-

Infrared (IR) Spectrum: The calculated IR spectrum is expected to show strong characteristic absorption bands corresponding to:

-

NO₂ Asymmetric Stretch: ~1520 cm⁻¹

-

NO₂ Symmetric Stretch: ~1345 cm⁻¹[1]

-

C=C Vinyl Stretch: ~1640 cm⁻¹

-

C-Br Stretch: ~680 cm⁻¹

-

-

NMR Spectrum: The GIAO method allows for the prediction of ¹H and ¹³C chemical shifts. The calculated shifts for the vinyl protons are expected to be in the aromatic region (7-8 ppm) due to the deshielding effects of the phenyl ring and the nitro group. The β-carbon is expected to have a significantly downfield chemical shift in the ¹³C NMR spectrum, consistent with its electrophilic nature.[1][5]

-

UV-Vis Spectrum: TD-DFT calculations can predict the main electronic transitions. A strong π → π* transition is expected, responsible for the compound's characteristic yellow color and a λ_max value in the UV-Vis region.[6]

Context: Synthesis, Reactivity, and Drug Development

The theoretical insights directly correlate with the known chemistry of this compound.

-

Synthesis: The molecule is typically synthesized via the Henry reaction , which involves the condensation of 3-bromobenzaldehyde with nitromethane, followed by dehydration.[7][10][11] An alternative is the direct nitration of 3-bromostyrene.[12]

-

Reactivity: As predicted by the LUMO distribution and MEP map, the molecule readily undergoes 1,4-conjugate (Michael) additions with various nucleophiles. It also participates as a dipolarophile in [3+2] cycloaddition reactions .[6][7]

-

Drug Development Implications: The detailed structural and electronic data obtained from these calculations are essential for molecular docking studies .[1][13] By understanding the precise shape and electrostatic profile of the molecule, researchers can model its interaction with biological targets, such as the active sites of enzymes (e.g., protein tyrosine phosphatases or SARS-CoV-2 3CL protease), to design more potent and selective inhibitors.[1][3]

Conclusion

This guide demonstrates that a robust theoretical approach, centered on Density Functional Theory, provides a profound and detailed understanding of the molecular structure of this compound. The computational data, from optimized geometry to electronic properties and simulated spectra, creates a self-validating framework that not only aligns with experimental observations but also provides predictive power. These calculations illuminate the fundamental reasons for the molecule's characteristic reactivity and provide an authoritative foundation for its application in advanced organic synthesis and as a scaffold in drug discovery.

References

-

Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. PubMed Central. [Link]

-

Molecular modifications on β-nitro-styrene derivatives increase their antioxidant capacities | Request PDF. ResearchGate. [Link]

-

Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. Semantic Scholar. [Link]

-

The structures of the E-β-nitrostyrene derivative test compounds. ResearchGate. [Link]

-

Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PubMed Central. [Link]

-

(PDF) DFT study of the possible mechanisms for the synthesis of α-cyanophosphonates from β- nitrostyrenes. ResearchGate. [Link]

-

DFT Study of the Possible Mechanisms for Synthesizing α‐Cyanophosphonates from β‐Nitrostyrenes | Request PDF. ResearchGate. [Link]

-

A combined experimental and density functional theory investigation of the reaction between β-Nitrostyrene and trimethylsilyl cyanide. OUCI. [Link]

-

Nitrostyrene. Organic Syntheses Procedure. [Link]

-

Calculations of molecular structure | Research Starters. EBSCO. [Link]

-

beta-Nitrostyrene derivatives - A conformational study by combined Raman spectroscopy and ab initio MO calculations | Request PDF. ResearchGate. [Link]

-

One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). ScienceDirect. [Link]

-

β-Nitrostyrene. Wikipedia. [Link]

-

Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis, Semantic Scholar. [Link]

Sources

- 1. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Calculations of molecular structure | Research Starters | EBSCO Research [ebsco.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 12. investigacion.unirioja.es [investigacion.unirioja.es]

- 13. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease | Semantic Scholar [semanticscholar.org]

The Advent and Evolution of Halogenated β-Nitrostyrenes: A Synthetic and Historical Guide

Abstract

This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of halogenated β-nitrostyrenes. These compounds, characterized by a nitro group and a halogen atom attached to the β-styrene backbone, are pivotal intermediates in organic synthesis. Their unique electronic properties, arising from the interplay of the electron-withdrawing nitro group and the halogen substituent, have made them valuable precursors for a wide array of pharmaceuticals, agrochemicals, and functional materials. This document delves into the seminal discoveries that first brought nitrostyrenes to the forefront of organic chemistry, traces the subsequent introduction of halogenated analogues, and meticulously details the refinement of their synthetic methodologies from classical condensation reactions to modern catalytic approaches. Through a blend of historical context, mechanistic insights, and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important class of molecules.

A Journey Through Time: The Genesis of β-Nitrostyrenes

The story of β-nitrostyrenes is intrinsically linked to the early explorations of condensation reactions in organic chemistry. While the direct synthesis of the parent compound, β-nitrostyrene, was reported by various researchers, the foundational work can be traced back to the late 19th and early 20th centuries. The Henry reaction, or nitroaldol reaction, discovered by the Belgian chemist Louis Henry in 1895, laid the groundwork for the synthesis of β-nitro alcohols, which could be subsequently dehydrated to yield nitroalkenes.

However, it was the direct condensation of aromatic aldehydes with nitroalkanes that became the most practical route to β-nitrostyrenes. Early pioneers in this area include Johannes Thiele, who in 1899 described the base-catalyzed condensation of benzaldehyde with nitromethane. This reaction, often carried out in the presence of a base like sodium hydroxide, proceeds through the formation of a nitronate anion which then attacks the carbonyl group of the aldehyde. Subsequent dehydration of the resulting nitroaldol adduct yields the β-nitrostyrene.

The versatility of this approach was soon recognized, and it was extended to a variety of substituted benzaldehydes and nitroalkanes, paving the way for the synthesis of a diverse library of β-nitrostyrene derivatives. These early methods, while effective, often required harsh reaction conditions and sometimes resulted in low yields due to side reactions like polymerization.

The Emergence of Halogenated β-Nitrostyrenes: A New Frontier in Reactivity and Application

The introduction of halogen atoms onto the β-nitrostyrene scaffold marked a significant advancement in the field. Halogens, with their unique electronic and steric properties, modulate the reactivity of the nitroalkene system and introduce new avenues for functionalization. This opened the door to the synthesis of novel compounds with enhanced biological activity and utility as synthetic intermediates.

The synthesis of halogenated β-nitrostyrenes can be broadly categorized into two main approaches:

-

Condensation of Halogenated Benzaldehydes with Nitroalkanes: This is the most direct and widely used method. It follows the same principle as the synthesis of the parent β-nitrostyyrene, but starts with a halogen-substituted benzaldehyde. For instance, the reaction of 4-chlorobenzaldehyde with nitromethane in the presence of a primary amine catalyst in acetic acid has been shown to produce 4-chloro-β-nitrostyrene in high yields.[1][2]

-

Direct Halogenation of β-Nitrostyrene: This approach involves the addition of a halogen to the double bond of β-nitrostyrene, followed by dehydrohalogenation. For example, bromo-nitrostyrene can be obtained by treating β-nitrostyrene with bromine, followed by partial dehydrohalogenation.[3]

The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the required scale of the reaction.

Synthetic Methodologies: From Classical to Contemporary

The synthesis of halogenated β-nitrostyrenes has evolved significantly over the years, with a continuous drive towards milder reaction conditions, higher yields, and improved selectivity.

Classical Condensation Reactions

The foundational method for synthesizing β-nitrostyrenes, including their halogenated derivatives, is the Henry condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.

General Reaction Scheme:

Caption: General scheme of the Henry reaction for β-nitrostyrene synthesis.

A variety of bases can be employed, ranging from inorganic bases like sodium hydroxide and potassium carbonate to organic bases such as primary amines (e.g., benzylamine, 2-aminoethanol).[1][2] The choice of base and solvent can significantly influence the reaction rate and yield. For instance, using a primary amine in acetic acid has been demonstrated to be an efficient system for the synthesis of 4-chloro-β-nitrostyrene.[1][2]

Detailed Experimental Protocol for the Synthesis of 4-Chloro-β-nitrostyrene:

-

To a solution of 4-chlorobenzaldehyde (1.356 mol) and benzylamine (1.429 mol) in acetic acid (1066.8 g), heat the mixture to 78 °C.[1]

-

Slowly add nitromethane (5.336 mol) to the solution at 78-80 °C over a period of 2 hours and 50 minutes.[1]

-

Stir the resulting solution at approximately 79 °C for 40 minutes.[1]

-

Cool the solution to about 50 °C and add water (1016 g) dropwise over 2 hours and 25 minutes to induce crystallization.[1]

-

Further cool the mixture to 6-10 °C and stir for 1 hour and 50 minutes.[1]

-

Filter the precipitated crystals and wash with water.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent like toluene.[1]

Direct Nitration of Halogenated Styrenes

An alternative approach involves the direct nitration of a halogenated styrene. However, this method can be challenging due to the potential for polymerization of the styrene and nitration of the aromatic ring.[4] Milder nitrating agents and carefully controlled reaction conditions are necessary to achieve selective nitration of the vinyl group.

One-pot procedures have been developed to address these challenges. For example, a mixture of iodine and copper(II) tetrafluoroborate can be used to generate a reactive iodine species in situ, which then reacts with the styrene in the presence of sodium nitrite to yield the corresponding β-nitrostyrene.[4] This method has been successfully applied to the synthesis of various substituted β-nitrostyrenes, including those with chlorine substituents on the aromatic ring.[4]

Modern Catalytic Methods

Recent advancements have focused on the development of more efficient and environmentally friendly catalytic methods for the synthesis of halogenated β-nitrostyrenes. These methods often employ transition metal catalysts or organocatalysts to promote the condensation reaction under milder conditions.

For instance, a method utilizing a tetraphenylporphyrin iron-based catalyst has been reported for the synthesis of (E)-β-nitrostyrene derivatives from styrene derivatives.[5] This one-pot reaction, carried out in the presence of ammonium iodide and tert-butyl hydroperoxide, offers high yields and stereoselectivity for the E-isomer under mild conditions.[5]

Physicochemical Properties and Spectroscopic Characterization

Halogenated β-nitrostyrenes are typically yellow crystalline solids with sharp melting points.[3][6] The presence of the halogen atom and the nitro group significantly influences their electronic and spectroscopic properties.

Table 1: Physicochemical Properties of Selected Halogenated β-Nitrostyrenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Fluoro-β-nitrostyrene | C₈H₆FNO₂ | 167.14 | 99 - 102[7] |

| 4-Chloro-β-nitrostyrene | C₈H₆ClNO₂ | 183.59 | 108 - 110 |

| 1-Bromo-4-[(E)-2-nitroethenyl]benzene | C₈H₆BrNO₂ | 228.04 | 145 - 146[6] |

| 3'-Bromo-4'-fluoro-β-methyl-β-nitrostyrene | C₉H₇BrFNO₂ | 260.06 | Not specified |

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the characterization of these compounds. In the ¹H NMR spectrum, the vinyl protons typically appear as doublets in the downfield region, with coupling constants characteristic of the trans or cis configuration. The IR spectrum shows strong absorption bands corresponding to the nitro group (typically around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹) and the C=C double bond.

Reactivity and Synthetic Applications

The reactivity of halogenated β-nitrostyrenes is dominated by the electron-withdrawing nature of the nitro group, which makes the β-carbon electrophilic and susceptible to nucleophilic attack. This property makes them valuable Michael acceptors in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Diagram of Michael Addition to a Halogenated β-Nitrostyrene:

Caption: Michael addition of a nucleophile (Nu-) to a halogenated β-nitrostyrene.

This reactivity has been exploited in the synthesis of a wide range of organic compounds. For example, 4-fluoro-β-nitrostyrene is used as a Michael acceptor in the synthesis of chiral γ-nitroaldehydes, which are precursors to the pharmaceutically active γ-aminobutyric acid (GABA).[7]

Furthermore, the nitro group in the resulting adducts can be readily transformed into other functional groups, most notably an amino group through reduction. This reduction is a key step in the synthesis of many substituted phenethylamines and amphetamines, some of which have significant pharmacological activity.[3] Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a copper(II) salt are commonly used for this transformation.[3][8] The use of NaBH₄/CuCl₂ is particularly advantageous as it allows for the retention of halogen atoms on the aromatic ring, which can be challenging with stronger reducing agents like LiAlH₄.[8]

Biological Activities and Drug Development